(R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the cyclization of aryl acetylenes using transition-metal catalysis has been employed to synthesize benzofuran derivatives .
Industrial Production Methods
Industrial production methods for 5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .
Scientific Research Applications
5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the function of enzymes, receptors, and other proteins involved in critical cellular processes. For example, its anticancer activity may result from the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-3-amine: A structurally similar compound with different substituents on the benzofuran ring.
5,7-Dimethyl-2,3-dihydrobenzofuran: Lacks the amine group at the 3-position, resulting in different chemical and biological properties.
Benzofuran derivatives: Various benzofuran derivatives with different substituents exhibit diverse biological activities and applications.
Uniqueness
5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methyl groups at the 5 and 7 positions and an amine group at the 3 position differentiates it from other benzofuran derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4,9H,5,11H2,1-2H3 |
InChI Key |
VRWZZLORJKJBED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CO2)N)C |
Origin of Product |
United States |
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